2-Imidazolidinone, 1,1'-(1,2-ethanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 1,1’-(1,2-ethanediyl)bis- is a chemical compound with significant importance in various fields of science and industry. It is a derivative of imidazolidinone, a five-membered cyclic urea, and is known for its versatile applications in pharmaceuticals, organic synthesis, and as a chiral auxiliary in asymmetric transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1,1’-(1,2-ethanediyl)bis- can be achieved through several methods:
Direct Carbonylation: This involves the incorporation of a carbonyl group into 1,2-diamines using carbon monoxide as the carbonyl source.
Diamination of Olefins: This method involves the reaction of olefins with diamines in the presence of a catalyst to form the imidazolidinone ring.
Intramolecular Hydroamination: Linear urea derivatives undergo intramolecular hydroamination to form the cyclic imidazolidinone structure.
Aziridine Ring Expansion: Aziridines can be expanded to form imidazolidinones through a ring-expansion reaction.
Industrial Production Methods
Industrial production of 2-Imidazolidinone, 1,1’-(1,2-ethanediyl)bis- often involves the use of efficient and sustainable protocols to minimize environmental impact. The use of metal catalysis and organocatalysis has been explored to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 1,1’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidinones, which can be further transformed into complex structures for pharmaceutical and industrial applications .
Scientific Research Applications
2-Imidazolidinone, 1,1’-(1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Properties
CAS No. |
24368-15-8 |
---|---|
Molecular Formula |
C8H14N4O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-[2-(2-oxoimidazolidin-1-yl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C8H14N4O2/c13-7-9-1-3-11(7)5-6-12-4-2-10-8(12)14/h1-6H2,(H,9,13)(H,10,14) |
InChI Key |
RVUHUHUXQMCLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCN2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.